Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate
Description
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate (CAS: 1042693-50-4) is a heterocyclic ester featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-tert-butylphenyl group and at the 5-position with an ethyl carboxylate (C₁₅H₁₈N₂O₃; MW: 274.32) . This compound is characterized by its bulky, hydrophobic tert-butyl substituent, which enhances lipophilicity and may influence its solubility, bioavailability, and intermolecular interactions. It is typically used as an intermediate in pharmaceutical and agrochemical synthesis, with a purity of ≥95% .
Properties
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGVIDOAVMYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
4-tert-butylbenzoic acid → hydrazide → amidoxime → cyclization → Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate
Reaction Conditions & Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous THF, acetonitrile | Ensures moisture-free environment |
| Temperature | Reflux (80°C) | Promotes cyclization |
| Coupling Reagents | EDC, DCC, CDI, TBTU | Facilitates amidoxime formation |
| Reaction Time | 4-12 hours | Monitored via TLC or HPLC |
| Purification | Recrystallization, chromatography | Ensures high purity |
Research Findings : Studies indicate that yields can vary from moderate to high (up to 93%) when reaction parameters are optimized, especially with high-purity starting materials and controlled reaction conditions.
One-Pot Synthesis-Functionalization Strategies
Recent advancements have introduced one-pot protocols that streamline synthesis by combining multiple steps, reducing purification steps, and improving overall efficiency.
- Methodology : Using reagents such as O-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, and copper(II) acetate in an anhydrous solvent like 1,4-dioxane, the process involves simultaneous formation of the oxadiazole ring and subsequent functionalization.
- Reaction Conditions : Typically conducted at 40°C for 18 hours under inert atmosphere, followed by purification via flash chromatography (FCC) and preparative thin-layer chromatography (PTLC).
Example Procedure
- Add *O*-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, copper(II) acetate in 1,4-dioxane.
- Seal and heat at 40°C for 18 hours.
- Filter, wash, and purify the crude product.
Research Findings : This method has demonstrated the ability to produce diverse 2,5-disubstituted oxadiazoles efficiently, with yields comparable to multi-step procedures, while offering advantages in operational simplicity.
Specific Synthesis Pathway for Ethyl 3-(4-tert-butylphenyl)-oxadiazole-5-carboxylate
Based on the available literature, a typical synthesis involves:
- Preparation of 4-tert-butylbenzoic acid hydrazide : From 4-tert-butylbenzoic acid via hydrazine hydrate.
- Formation of the amidoxime : Reaction with ethyl chloroformate in the presence of a base such as triethylamine, leading to the formation of the amidoxime intermediate.
- Cyclization step : Heating the amidoxime with dehydrating agents or under reflux conditions to induce ring closure, forming the oxadiazole core.
- Esterification : If necessary, esterification steps can be employed to introduce the ethyl ester group, often achieved via reaction with ethanol and acid catalysts.
Typical Reaction Data Table
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol | 85-90 | Purity critical |
| Amidoxime formation | Ethyl chloroformate + triethylamine | 0°C to room temp | 80-85 | Moisture-sensitive |
| Cyclization | Heat in refluxing solvent | 80-100°C | 70-85 | Purification needed |
Notes on Industrial Scale-Up and Purification
- Scale-Up : Industrial synthesis emphasizes reaction optimization, solvent recovery, and waste minimization.
- Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and chromatography techniques are employed to achieve >95% purity.
- Quality Control : Analytical techniques such as NMR, HRMS, and HPLC are used routinely to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxadiazole compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles, including ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate, exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation .
Nonsense Suppression
The compound has been investigated for its role in nonsense suppression therapy. Nonsense mutations lead to premature termination of protein synthesis, which can result in various genetic disorders. Compounds like this compound have shown promise in restoring protein synthesis by enabling the ribosome to bypass these mutations . This application is particularly relevant for diseases such as cystic fibrosis and certain types of muscular dystrophy.
Materials Science
Organic Electronics
Oxadiazole derivatives are known for their electronic properties, making them suitable candidates for organic semiconductor materials. This compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). The compound's ability to form stable thin films with good charge transport properties is crucial for enhancing device performance .
Fluorescent Sensors
The compound's unique structure allows it to function as a fluorescent sensor for detecting metal ions and environmental pollutants. Research has shown that modifications to the oxadiazole ring can enhance its selectivity and sensitivity towards specific ions like Cu²⁺ and Pb²⁺. This application is valuable in environmental monitoring and safety assessments .
Biological Studies
Antimicrobial Properties
Studies have reported that this compound exhibits antimicrobial activity against a range of pathogens. This characteristic makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi . The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
Ethyl 3-(4-fluorophenyl)-[1,2,4]oxadiazole-5-carboxylate (CAS: 163719-81-1)
- Structure : Fluorine substituent at the 4-position of the phenyl ring.
- Molecular Formula : C₁₁H₉FN₂O₃; MW: 236.20 .
- Properties : The electron-withdrawing fluorine atom increases polarity and metabolic stability compared to the tert-butyl group. This compound is often used in drug discovery for its enhanced electronic effects .
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate (CAS: 1119449-67-0)
- Structure : Dichlorine substituents at the 3- and 4-positions.
- Molecular Formula : C₁₁H₈Cl₂N₂O₃; MW: 287.10 .
- Higher molecular weight and hydrophobicity compared to the fluorine analog .
Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate (CAS: 163719-72-0)
Functional Group Variations
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 612511-76-9)
- Structure: Boc-protected amino methyl group at the 3-position.
- Molecular Formula : C₁₁H₁₇N₃O₅; MW: 271.27 .
- Properties: The Boc group serves as a protective moiety in peptide synthesis.
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS: 1340441-65-7)
Heterocycle Variations
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate
Comparative Data Table
Biological Activity
Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data tables and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 297.39 g/mol
- CAS Number : Not explicitly mentioned in the search results but can be derived from its structure.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic Cancer) | 1.50 | Disruption of DNA duplication processes |
These results indicate that the compound exhibits cytotoxic effects that are significantly stronger than some conventional chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a comparative study of various oxadiazole derivatives, it was found to possess significant activity against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in various models. For instance, studies have indicated that it can reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Concentration (pg/mL) Before Treatment | Concentration (pg/mL) After Treatment |
|---|---|---|
| TNF-α | 1500 | 300 |
| IL-6 | 1200 | 250 |
This reduction in cytokine levels suggests a potential therapeutic role in inflammatory diseases .
Case Study 1: Anticancer Mechanism Exploration
In a study examining the mechanism of action of this compound on MCF-7 cells, flow cytometry revealed that the compound induces apoptosis through the mitochondrial pathway. Increased levels of cleaved caspase-3 and altered mitochondrial membrane potential were observed, indicating effective triggering of programmed cell death mechanisms.
Case Study 2: Antimicrobial Efficacy Assessment
A detailed evaluation of the antimicrobial activity was conducted using a disc diffusion method against several bacterial strains. The results indicated that the compound exhibited a zone of inhibition comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction yields be improved?
The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, analogous compounds like ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate are synthesized via condensation of oxalyl chloride monoethyl ester with N-hydroxyacetimidamide, achieving yields up to 93% under optimized conditions . To improve yields for the target compound:
- Use high-purity starting materials (e.g., 4-tert-butylphenyl-substituted precursors).
- Optimize reaction time and temperature (e.g., reflux in anhydrous THF at 80°C).
- Employ coupling agents like EDCI/HOBt to facilitate amidoxime intermediate formation.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR: ethyl group signals at δ 1.3–1.4 ppm; ¹³C NMR: carbonyl carbon at ~165 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₂O₃: 287.1396).
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase).
- X-ray Diffraction : Resolve crystallographic ambiguities (e.g., SHELXL refinement for bond lengths/angles) .
Q. What are the critical safety considerations during handling and storage?
While specific safety data for this compound is limited, analogous oxadiazoles require:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
Advanced Research Questions
Q. How does the tert-butylphenyl substituent influence the compound’s bioactivity as a sirtuin inhibitor?
The tert-butylphenyl group enhances lipophilicity, improving membrane permeability and target engagement. In SIRT1/2 inhibition studies, derivatives with this substituent showed:
- Increased Binding Affinity : Hydrophobic interactions with enzyme pockets (e.g., IC₅₀ values <10 µM for SIRT1) .
- Metabolic Stability : Resistance to oxidative degradation due to steric hindrance from the tert-butyl group.
Methodological Insight : Compare inhibitory activity of tert-butylphenyl analogs vs. smaller substituents (e.g., methyl) using fluorescence-based deacetylation assays.
Q. What crystallographic challenges arise when determining its structure, and how can SHELX tools address them?
Challenges include:
- Disorder in the tert-butyl group : Resolve using SHELXL’s PART instruction to model alternative conformations .
- Weak Electron Density : Improve data quality via high-resolution synchrotron radiation (λ = 0.7–1.0 Å).
- Twinned Crystals : Apply TWIN/BASF commands in SHELXL for refinement.
Example : A related oxadiazole derivative showed a final R-factor of 3.2% after iterative refinement with SHELXL .
Q. What strategies can resolve conflicting data in SAR studies involving oxadiazole derivatives?
- Statistical Validation : Use multivariate analysis (e.g., PCA) to distinguish bioactivity trends from experimental noise.
- In Silico Docking : Cross-validate experimental IC₅₀ values with molecular dynamics simulations (e.g., AutoDock Vina).
- Orthogonal Assays : Confirm enzyme inhibition via both fluorometric and radioactive assays to rule out false positives .
Case Study : Discrepancies in SIRT2 inhibition data were resolved by correlating cellular permeability (logP) with in vitro activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
